molecular formula C10H13N5O2 B15214433 Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]- CAS No. 192867-35-9

Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]-

Cat. No.: B15214433
CAS No.: 192867-35-9
M. Wt: 235.24 g/mol
InChI Key: BZPOIPSDOITUOF-UHFFFAOYSA-N
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Description

Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]-, is a structurally complex ethanol derivative featuring a purine core modified with a 2-propenyloxy (allyloxy) group at the 6-position and an amino-ethanol substituent at the 2-position. The purine scaffold is a bicyclic aromatic system common in bioactive molecules, such as nucleobases (e.g., adenine and guanine) and pharmaceuticals.

Properties

CAS No.

192867-35-9

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

2-[(6-prop-2-enoxy-7H-purin-2-yl)amino]ethanol

InChI

InChI=1S/C10H13N5O2/c1-2-5-17-9-7-8(13-6-12-7)14-10(15-9)11-3-4-16/h2,6,16H,1,3-5H2,(H2,11,12,13,14,15)

InChI Key

BZPOIPSDOITUOF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=NC(=NC2=C1NC=N2)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol typically involves the following steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.

    Introduction of the Allyloxy Group: The allyloxy group can be introduced via an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Ethanolamine Moiety: The final step involves the reaction of the intermediate with ethanolamine under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The purine base can be reduced under specific conditions to yield dihydropurines.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydropurines.

    Substitution: Various substituted purines depending on the nucleophile used.

Scientific Research Applications

2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cellular signaling pathways.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling.

    Pathways: It could modulate pathways related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

2-((6-Amino-1H-purin-1-yl)methoxy)ethanol (CAS: 96225-80-8)

  • Key Differences: Replaces the 6-allyloxy group with a 6-amino substituent and introduces a methoxyethanol chain instead of an aminoethanol group.
  • The methoxyethanol chain reduces steric bulk compared to the allyloxy group .
  • Similarity Score : 0.53–0.64 (based on molecular topology comparisons) .

(R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol (CAS: 31383-66-1)

  • Key Differences: Features a propanol backbone instead of ethanol and retains a 6-amino group on the purine.
  • Implications: The propanol chain may alter solubility and membrane permeability.
  • Similarity Score : 0.67 .

Ethanol Derivatives with Allyloxy Substituents

Ethanol, 2-[2-(2-propenyloxy)ethoxy]- (CAS: Not provided)

  • Key Differences : Lacks the purine core and instead has a linear ethoxy-allyloxy chain.
  • Molecular Weight : 146 g/mol .

Ethanol, 2-[[6-chloro-5-(2,3-dibromopropyl)-2-methyl-4-pyrimidinyl]amino]- (CAS: 104802-80-4)

  • Key Differences : Substitutes the purine with a pyrimidine ring and introduces halogenated (Cl, Br) and methyl groups.
  • The pyrimidine core may target thymidylate synthase or related enzymes .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Weight (g/mol) Key Functional Groups Structural Differences vs. Target Compound References
Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]- Not provided ~265 (estimated) Purine, allyloxy, aminoethanol Reference compound -
2-((6-Amino-1H-purin-1-yl)methoxy)ethanol 96225-80-8 ~225 Purine, methoxyethanol, 6-amino Methoxyethanol chain; 6-amino vs. 6-allyloxy
(R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol 31383-66-1 ~195 Purine, propanol, 6-amino Propanol backbone; no allyloxy
Ethanol, 2-[2-(2-propenyloxy)ethoxy]- Not provided 146 Allyloxy, ethoxy Linear ethoxy-allyloxy chain; no purine
Ethanol, 2-[[6-chloro-5-(2,3-dibromopropyl)... 104802-80-4 ~463 Pyrimidine, Cl, Br, methyl Pyrimidine core; halogenation

Research Findings and Implications

  • Reactivity: The allyloxy group in the target compound may enable click chemistry applications (e.g., thiol-ene reactions), distinguishing it from analogues with stable ether or amino groups .
  • Bioactivity: Purine derivatives with aminoethanol chains often exhibit kinase inhibitory or antiviral properties. The absence of direct bioactivity data for the target compound necessitates further studies .

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